molecular formula C11H9NO2 B3116353 2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)- CAS No. 215801-31-3

2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-

Cat. No. B3116353
M. Wt: 187.19 g/mol
InChI Key: ISFPWJSGXWEGPM-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” is also known as indole acrylic acid or 3-(1H-Indol-6-yl)-2-propenoic acid1. The chemical formula of this compound is C12H9NO2, and it has a molar mass of 199.21 g/mol1. The International Union of Pure and Applied Chemistry (IUPAC) classifies this compound as a carboxylic acid derivative1.



Synthesis Analysis

Unfortunately, the synthesis analysis of “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” is not available in the current search results. Further research and more specific queries may be required to obtain this information.



Molecular Structure Analysis

The molecular structure of “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” is based on its chemical formula, C12H9NO21. However, the specific structural details such as bond lengths, angles, and 3D conformation are not provided in the current search results.



Chemical Reactions Analysis

The chemical reactions involving “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” are not specified in the current search results. More detailed information might be found in specific scientific literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, and boiling point of “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” are mentioned in some databases2. However, the specific values are not provided in the current search results.


Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Polycyclic Meridianin Analogues Synthesis : The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas leads to the facile entry into a new family of polycyclic meridianin analogues. These compounds are significant due to their potential biological activities and the inclusion of a uracil structural unit (Časar, Bevk, Svete, & Stanovnik, 2005).
  • Corrosion Inhibition : Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1) and 2-(((1-hydroxy-3-(1H-indol-3-yl)-1,1-diphenylpropan-2-yl)imino)methyl)phenol (S2), have shown good inhibition efficiency on corrosion of stainless steel in an acidic environment. This property is especially valuable in materials science for protecting metal surfaces (Vikneshvaran & Velmathi, 2017).

Pharmacological Research

  • Biological Activity of Schiff Bases : A comparative study on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid has shown remarkable antimicrobial activity. These findings suggest a potential application in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
  • Antimycobacterial Activity : Synthesized derivatives of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides, and propenoic acids have shown modest growth inhibition of Mycobacterium tuberculosis. This highlights a potential pathway for the development of antitubercular agents (Sanna et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” are not available in the current search results. This information is typically found in the material safety data sheet (MSDS) for the compound.


Future Directions

The future directions for research and applications of “2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)-” are not specified in the current search results. This information might be found in recent scientific publications or patent databases.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.


properties

IUPAC Name

(E)-3-(1H-indol-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPWJSGXWEGPM-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-indol-6-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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